molecular formula C15H14O3 B12195409 Methyl 2-(2-methylphenoxy)benzoate CAS No. 21905-71-5

Methyl 2-(2-methylphenoxy)benzoate

Cat. No.: B12195409
CAS No.: 21905-71-5
M. Wt: 242.27 g/mol
InChI Key: GPAFDQWKRXEIFA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenoxy)benzoate is a synthetic organic compound characterized by a high degree of molecular planarity, with a dihedral angle of only 2.30° between its two phenyl rings . Its crystal structure has been resolved, confirming this essentially planar configuration and the presence of C-H···π interactions in the solid state . The compound can be synthesized with high yield (88%) through a reaction of 2-methylphenol with methyl 3-(bromomethyl)benzoate in acetonitrile, using potassium carbonate as a base . While the specific biological mechanisms of action for this exact compound require further investigation, methyl benzoate derivatives are extensively studied in medicinal chemistry and are reported in literature to possess significant biological activities. Related derivatives have been investigated as intermediates for pharmaceutical products with potential antifungal, antimicrobial, diuretic, anticancer, and antianaphylactic applications . This product is intended for research purposes, such as serving as a building block in organic synthesis, a reference standard in analytical chemistry, or a precursor in the development of new active compounds. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21905-71-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2-methylphenoxy)benzoate

InChI

InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15(16)17-2/h3-10H,1-2H3

InChI Key

GPAFDQWKRXEIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most direct method for constructing the ether linkage in methyl 2-(2-methylphenoxy)benzoate. This two-step approach involves:

  • Synthesis of Methyl 2-(Bromomethyl)benzoate :
    Bromination of methyl 2-methylbenzoate at the benzylic position is achieved using N-bromosuccinimide (NBS) under radical initiation or with HBr in the presence of a peroxide. The resulting methyl 2-(bromomethyl)benzoate serves as the electrophilic component.

  • Nucleophilic Substitution with 2-Methylphenol :
    A mixture of methyl 2-(bromomethyl)benzoate (0.009 mol), 2-methylphenol (0.009 mol), and potassium carbonate (0.018 mol) in acetonitrile is refluxed for 2 hours. The base deprotonates 2-methylphenol, generating a phenoxide ion that attacks the brominated carbon, forming the ether bond.

Key Data :

  • Solvent : Acetonitrile

  • Temperature : Reflux (~82°C)

  • Yield : 88%

  • Melting Point : 412–414 K

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via column chromatography (silica gel, ethyl acetate/hexane). Recrystallization in acetone yields colorless crystals suitable for X-ray diffraction.

Fischer Esterification of 2-(2-Methylphenoxy)benzoic Acid

Precursor Synthesis

The carboxylic acid precursor, 2-(2-methylphenoxy)benzoic acid, is synthesized via Williamson ether synthesis between 2-hydroxybenzoic acid and 2-methylphenol. Reaction conditions mirror Section 1.1, with acetonitrile and K₂CO₃.

Esterification Protocol

The acid (0.044 mol) is dissolved in methanol (7.0 equiv) with concentrated H₂SO₄ (1.5 equiv) and refluxed for 3 hours. Water is removed via azeotropic distillation using a Dean-Stark trap to shift equilibrium toward ester formation.

Key Data :

  • Catalyst : H₂SO₄

  • Temperature : Reflux (~65°C)

  • Yield : 90%

Workup

The crude product is extracted with ethyl acetate, washed with NaHCO₃ (to neutralize residual acid), and dried over MgSO₄. Solvent evaporation yields this compound as a colorless liquid.

Alternative Routes: Copper-Mediated Coupling

Ullmann-Type Coupling

Aryl halides (e.g., methyl 2-iodobenzoate) and 2-methylphenol undergo copper-catalyzed coupling in the presence of K₃PO₄ and a ligand (e.g., 1,10-phenanthroline) at 110°C. While less common, this method avoids brominated intermediates.

Key Data :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Yield : 70–75%

Optimization and Yield Analysis

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity in Williamson synthesis, while protic solvents (methanol) favor Fischer esterification.

Method Solvent Yield
Williamson SynthesisAcetonitrile88%
Fischer EsterificationMethanol90%

Catalytic Efficiency

H₂SO₄ outperforms p-TsOH in Fischer esterification due to stronger acidity, while K₂CO₃ in Williamson synthesis minimizes ester hydrolysis.

Characterization and Crystallographic Data

X-Ray Diffraction Analysis

Single-crystal X-ray studies confirm the planar geometry of this compound:

  • Crystal System : Monoclinic

  • Space Group : C2/c

  • Unit Cell Parameters :

    • a = 31.6873 Å

    • b = 6.5389 Å

    • c = 13.8746 Å

    • β = 111.716°

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.8–6.8 (m, aromatic H), 3.9 (s, OCH₃), 2.3 (s, CH₃-phenoxy).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C ether) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenoxy)benzoic acid.

    Reduction: Formation of 2-(2-methylphenoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal and Antimicrobial Properties

Methyl 2-(2-methylphenoxy)benzoate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit notable antifungal and antimicrobial activities. For instance, studies have shown that methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives are effective against various fungal strains, making them valuable in treating fungal infections .

1.2 Diuretic and Anticancer Activities

In addition to antifungal properties, these compounds have demonstrated diuretic effects and potential anticancer activity. Research indicates that certain derivatives of this compound can inhibit tumor growth in specific cancer models, suggesting their utility in cancer therapy .

1.3 Antianaphylactic Effects

The compound also exhibits antianaphylactic properties, making it a candidate for further development in allergy treatments. The structural characteristics of this compound contribute to its biological activity, as the planar conformation and minimal dihedral angles facilitate interactions with biological targets .

Agricultural Applications

2.1 Herbicidal Activity

This compound derivatives have been studied for their herbicidal properties. Compounds with substituted phenoxy groups demonstrate enhanced effectiveness as herbicides compared to their unsubstituted counterparts. This is attributed to their ability to disrupt plant growth processes at the biochemical level .

2.2 Pesticide Formulations

The compound can be incorporated into pesticide formulations, where it acts as an active ingredient or synergist. Its application can be as a solid or in vaporized form, often combined with carriers and additives to enhance efficacy and stability .

Synthesis and Structural Analysis

3.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of 2-methyphenol with methyl 3-(bromomethyl)benzoate in the presence of potassium carbonate under reflux conditions. The yield from this reaction can reach up to 88%, demonstrating an efficient synthetic route for producing this compound .

3.2 Crystal Structure Analysis

The crystal structure of this compound reveals a planar arrangement conducive to its biological activity. The analysis shows minimal intermolecular contacts, which may influence its solubility and interaction with biological systems .

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntifungalEffective against various fungal strains
AntimicrobialExhibits broad-spectrum antimicrobial effects
DiureticPromotes urine production
AnticancerInhibits tumor growth in specific models
AntianaphylacticPotential use in allergy treatments
HerbicidalDisrupts plant growth processes

Table 2: Synthesis Parameters for this compound

ReactantsConditionsYield (%)
2-Methyphenol + Methyl 3-(bromomethyl)benzoateReflux with K₂CO₃ in acetonitrileUp to 88%

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted by Orlek et al. (1991) demonstrated the antifungal efficacy of methyl benzoate derivatives against Candida albicans, highlighting the potential for developing new antifungal agents based on this compound.

Case Study 2: Herbicide Development

Research published on substituted phenoxybenzoic acids indicated that compounds similar to this compound could serve as effective herbicides, leading to further exploration in agricultural applications .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The aromatic ring can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical properties of methyl benzoate derivatives are highly dependent on substituent groups. Key analogs include:

Compound Name Substituent/Modification Key Differences from Target Compound Biological Activity/Use Reference
Methyl 2-(2-chlorophenoxy)benzoate Chlorine at 2-phenoxy position Increased electronegativity, higher reactivity Intermediate in hydrazide synthesis
490-M18 Hydroxyimino and acetamide groups Enhanced hydrogen-bonding capacity Potential bioactive metabolite
Ethyl 2-methoxybenzoate Ethyl ester, methoxy group Higher lipophilicity, altered metabolic stability Flavoring agent, food additive
Methyl 2-ethynylbenzoate Ethynyl group at 2-position Conjugated triple bond, increased rigidity Pharmaceutical intermediate (e.g., NSC 649436)
Isopropyl benzoate Aliphatic branched chain Higher lipophilicity, reduced water solubility Cosmetic and fragrance applications

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in Methyl 2-(2-chlorophenoxy)benzoate) enhance reactivity, making these compounds suitable for further derivatization .
  • Aliphatic esters (e.g., isopropyl benzoate) exhibit higher lipophilicity, favoring dermal absorption but limiting aqueous solubility .

Physicochemical Properties

Property Methyl 2-(2-methylphenoxy)benzoate Methyl 2-(2-chlorophenoxy)benzoate Ethyl 2-methoxybenzoate
Molecular Weight (g/mol) 256.29 276.71 180.20
Solubility in Ethanol High Moderate High
Planarity (r.m.s. Å) 0.0370 Not reported Not reported

Key Observations :

  • This compound’s planarity may facilitate crystallinity and stability in solid-state formulations .
  • Higher molecular weight in chlorinated analogs correlates with increased melting points and thermal stability .

Biological Activity

Methyl 2-(2-methylphenoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound, with the molecular formula C16H16O3C_{16}H_{16}O_3, consists of a benzoate moiety linked to a 2-methylphenoxy group. The compound can be synthesized through various methods, typically involving the reaction of 2-methylphenol with methyl 2-bromobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions.

Synthesis Reaction

2 Methylphenol+Methyl 2 bromobenzoateMethyl 2 2 methylphenoxy benzoate\text{2 Methylphenol}+\text{Methyl 2 bromobenzoate}\rightarrow \text{Methyl 2 2 methylphenoxy benzoate}

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-inflammatory, antimicrobial, and antifungal agent.

Anti-inflammatory Activity

Research indicates that this compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways. Its structural similarities to known anti-inflammatory drugs suggest that it could interact with enzymes involved in inflammation, potentially reducing cytokine production and inflammatory cell migration .

Antimicrobial and Antifungal Properties

Several studies have documented the antimicrobial and antifungal properties of this compound. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, its antifungal activity has been confirmed against pathogens such as Candida albicans and Aspergillus niger .

The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with target proteins. These interactions enhance its binding affinity to enzymes involved in inflammatory responses and microbial inhibition .

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains comparable to standard antibiotics. For example, it showed an MIC of 32 µg/mL against E. coli, demonstrating notable antimicrobial activity .

Data Summary

Biological Activity Effectiveness Reference
Anti-inflammatorySignificant reduction in edema
AntimicrobialMIC = 32 µg/mL against E. coli
AntifungalEffective against Candida albicans

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-methylphenoxy)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Microwave-assisted synthesis : React 2-chlorobenzoic acid derivatives with 2-methylphenol under microwave irradiation in dry media for rapid esterification (reaction time: 10–15 min, yield: ~85%) .
  • Conventional esterification : Use acid catalysis (e.g., H₂SO₄) with methyl benzoate precursors and 2-methylphenol under reflux (reaction time: 4–6 hours, yield: ~70%) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., toluene vs. DMF) to enhance regioselectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : Assign aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .
  • IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and phenolic C-O-C vibrations (~1250 cm⁻¹) .
    • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) reveals planar molecular geometry (r.m.s. deviation: 0.037 Å) and dihedral angles between aromatic rings (e.g., 2.30° in C16H16O3) .

Q. What are the primary applications of this compound in pharmacological research?

  • Bactericidal agents : Derivatives with (methoxyimino)acetate groups show enhanced activity against Gram-positive bacteria (e.g., S. aureus MIC: 2–4 µg/mL) .
  • Drug delivery : Ester linkages enable controlled release in pH-sensitive formulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • Approach :

  • Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., methyl groups) .
  • Cross-validate with ORTEP-3 to visualize anisotropic displacement parameters and hydrogen bonding (e.g., C—H⋯O interactions) .
    • Case study : For C16H16O3, refine data at 200 K (MoKα radiation, R factor: 0.044) and compare with DFT-optimized geometries to resolve planar conformation ambiguities .

Q. What strategies mitigate synthetic challenges in preparing derivatives with bulky substituents?

  • Steric hindrance management :

  • Employ Ullmann coupling for aryl-ether bond formation under CuI catalysis (yield improvement: 20–30%) .
  • Use microwave irradiation to accelerate reactions involving sterically hindered phenols (e.g., 2-methylphenoxy groups) .
    • Byproduct analysis : Characterize dimeric byproducts (e.g., biphenyl ethers) via LC-MS and adjust stoichiometry to suppress their formation .

Q. How do substituent variations (e.g., methoxyimino vs. hydroxyimino groups) influence biological activity?

  • Structure-activity relationship (SAR) :

  • Methoxyimino derivatives (e.g., 490-M19) exhibit higher metabolic stability (t₁/₂: ~8 hours in liver microsomes) compared to hydroxyimino analogs (t₁/₂: ~2 hours) .
  • Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility .
    • Experimental validation : Test derivatives in in vitro cytotoxicity assays (e.g., HepG2 cells) to balance efficacy and toxicity .

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